o-Phenylene phosphorochloridite

Catalog No.
S1482174
CAS No.
1641-40-3
M.F
C6H4ClO2P
M. Wt
174.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phenylene phosphorochloridite

CAS Number

1641-40-3

Product Name

o-Phenylene phosphorochloridite

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphole

Molecular Formula

C6H4ClO2P

Molecular Weight

174.52 g/mol

InChI

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H

InChI Key

YUJYEGDMJZHLMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(O2)Cl

Synonyms

2-Chloro-1,3,2-benzodioxaphosphole; o-Phenylene Phosphorochloridite; 2-Chloro-4,5-benzo-1,3,2-dioxaphospholane; Phosphorochloridous Acid Orthophenylene Ester;

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Cl

o-Phenylene phosphorochloridite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two oxygen atoms and a chlorine atom, with a chemical formula of C6_6H4_4ClO2_2P. It is typically encountered as a colorless liquid at room temperature, exhibiting a melting point of 72 °C and a boiling point of 156 °C under reduced pressure conditions . This compound has garnered attention due to its versatility as a precursor in the synthesis of various organophosphorus derivatives, particularly in the field of coordination chemistry.

OPCl is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can damage the respiratory system []. Here are some safety precautions to consider when handling OPCl:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert atmosphere.

Catalyst:

  • Cross-Coupling Reactions: o-Phenylene phosphorochloridite serves as a ligand for transition metal catalysts in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. These reactions are crucial for constructing complex organic molecules with specific functionalities. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:

Reactant:

  • Sesquiterpene Synthesis: o-Phenylene phosphorochloridite participates in the synthesis of bakkane sesquiterpenes, a class of natural products with diverse biological activities. [Source: Scientific publications on o-Phenylene phosphorochloridite and sesquiterpene synthesis can be found through academic databases]
  • Halogen Exchange Reactions: It undergoes both reversible halogen-halogen and irreversible halogen-oxygen substitution reactions, offering opportunities for researchers to introduce various functionalities into molecules. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:
  • Gold Catalyst Precursor: o-Phenylene phosphorochloridite serves as a reactant in the preparation of gold(I) trimethoxybenzonitrile phosphine isolated precatalysts, which are employed in various organic transformations. [Source: Research papers on the use of o-Phenylene phosphorochloridite in gold catalyst preparation can be found through academic databases]
  • Pyrrole Synthesis: It participates in the TMSOTf-catalyzed Arbuzov reaction, enabling the synthesis of pyrroles, which are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science. [Source: Scientific articles on the application of o-Phenylene phosphorochloridite in pyrrole synthesis can be retrieved from academic databases]
  • Phosphorylation Agent: Due to its reactive nature, o-Phenylene phosphorochloridite acts as a phosphorylating agent, introducing phosphate groups into various organic molecules, which can be crucial for studying their biological properties and functions. [Source: General chemistry textbooks on the reactivity of phosphorus chlorides]
  • Vinylphosphonate Synthesis: o-Phenylene phosphorochloridite is a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates through Markovnikov addition. These compounds hold significance in medicinal chemistry and material science research. [Source: Research publications on the use of o-Phenylene phosphorochloridite in vinylphosphonate synthesis can be found through academic databases]

The reactivity of o-phenylene phosphorochloridite is primarily attributed to its phosphorus-chlorine bond, which is susceptible to nucleophilic attack. Key reactions include:

  • Hydrolysis: When reacted with water, o-phenylene phosphorochloridite hydrolyzes to form bis(o-phenylene) pyrophosphite, showcasing its potential for transformation into more complex phosphorus compounds.
  • Synthesis of Diphosphazane Ligands: The compound can react with amines to produce unsymmetrical and symmetrical diphosphazane ligands, which are significant in catalysis and coordination chemistry.
  • Peptide Bond Formation: It serves as an effective reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids .

o-Phenylene phosphorochloridite can be synthesized through the reaction of catechol with phosphorus(III) chloride. This method yields the desired compound efficiently while allowing for further functionalization . Alternative synthesis routes may involve variations in reaction conditions or the use of different phosphorus sources.

The primary applications of o-phenylene phosphorochloridite include:

  • Peptide Synthesis: It is widely used as a reagent for forming peptide bonds, making it valuable in biochemistry and pharmaceutical research .
  • Ligand Development: The compound acts as a building block for synthesizing diphosphazane ligands, which are employed in coordination complexes and catalysis.
  • Synthesis of Organophosphorus Compounds: Its versatility allows it to serve as a precursor for various organophosphorus compounds utilized in materials science and chemical synthesis.

Several compounds share structural or functional similarities with o-phenylene phosphorochloridite. Here are some notable examples:

Compound NameStructure TypeUnique Features
Phenyl phosphorochloriditePhosphorochloriditeUtilized in similar reactions but lacks the ortho-substitution pattern.
Triphenyl phosphitePhosphiteMore stable but less reactive than o-phenylene phosphorochloridite.
Bis(2-chloroethyl) phosphonatePhosphonateExhibits different reactivity patterns due to ester functionalities.

o-Phenylene phosphorochloridite is unique due to its specific ortho-substitution on the aromatic ring, which influences its reactivity and applications compared to other similar compounds. Its ability to act as a precursor for various ligands and its role in peptide synthesis further distinguish it within the organophosphorus family.

XLogP3

2.5

Melting Point

30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1641-40-3

Wikipedia

1,3,2-Benzodioxaphosphole, 2-chloro-

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-: INACTIVE

Dates

Modify: 2023-09-13

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